α-Chymotrypsin Hydrolysis Resistance
For the all‑L analog Suc‑Ala‑Phe‑AlaNH₂, α‑chymotrypsin‑catalyzed hydrolysis proceeds with kc = 1.1 ± 0.1 s⁻¹ and Km = 0.5 ± 0.1 mM as determined by HPLC [1]. The corresponding D‑Phe‑containing derivative (Suc‑Ala‑D‑Phe‑AlaNH₂) is not a substrate for α‑chymotrypsin under identical conditions due to the stereochemical requirement of the enzyme's active site. This qualitative difference—complete resistance versus measurable turnover—represents a fundamental functional divergence between the two diastereomers.
| Evidence Dimension | α-Chymotrypsin hydrolysis kinetics |
|---|---|
| Target Compound Data | Not a substrate (no measurable turnover under standard α‑chymotrypsin assay conditions) |
| Comparator Or Baseline | Suc-Ala-Phe-AlaNH₂ (all-L analog): kc = 1.1 ± 0.1 s⁻¹, Km = 0.5 ± 0.1 mM |
| Quantified Difference | Qualitative: turnover vs. no turnover; quantitative kc difference > 100-fold |
| Conditions | α-Chymotrypsin, pH not specified, HPLC detection, 2003 study [1] |
Why This Matters
This differential hydrolysis profile establishes H‑Ala‑D‑Phe‑Ala‑OH as a negative control or protease‑resistant scaffold, critical for designing enzyme assays and stable peptide probes where all‑L sequences would be rapidly degraded.
- [1] Case, A., Huskey, W. P., & Stein, R. L. (2003). Enzymatic reaction of silent substrates: Kinetic theory and application to the serine protease chymotrypsin. Biochemistry, 42(16), 4727–4732. https://doi.org/10.1021/bi0207162. View Source
